molecular formula C16H15FN4O B11462333 2-(2-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(2-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11462333
M. Wt: 298.31 g/mol
InChI Key: LUSBGAUIRITHTH-UHFFFAOYSA-N
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Description

2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a phenylamino group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole

Uniqueness

Compared to similar compounds, 2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its fluorophenyl and phenylamino groups contribute to its potential as a versatile and valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

5-(anilinomethyl)-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H15FN4O/c17-14-9-5-4-6-12(14)11-21-16(22)19-15(20-21)10-18-13-7-2-1-3-8-13/h1-9,18H,10-11H2,(H,19,20,22)

InChI Key

LUSBGAUIRITHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3F

Origin of Product

United States

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